![molecular formula C8H9BrOS B3021719 Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- CAS No. 122654-17-5](/img/structure/B3021719.png)
Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-
Overview
Description
Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-, also known as 2-bromo-1-(2,5-dimethyl-3-thienyl)ethanone, is a chemical compound with the molecular formula C8H9BrOS . It has a molecular weight of 233.13 .
Molecular Structure Analysis
The InChI code for Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- is 1S/C8H9BrOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- has a melting point of 47-49°C . Other physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Thiophene derivatives, including 2-bromo-1-(2,5-dimethylthiophen-3-yl)ethanone, serve as essential building blocks in organic synthesis. Researchers utilize them to construct more complex molecules. The compound’s unique structure, containing a five-membered thiophene ring, allows for diverse functionalization and subsequent modification. It acts as a versatile intermediate, enabling the creation of novel organic compounds .
Biologically Active Compounds
2-bromo-1-(2,5-dimethylthiophen-3-yl)ethanone has fascinated scientists due to its potential as a class of biologically active compounds. These analogs play a crucial role in medicinal chemistry, where researchers seek to improve advanced compounds with various biological effects. The compound’s structure and reactivity make it an attractive starting point for designing pharmacologically relevant molecules .
Corrosion Inhibition
Thiophene derivatives, including our compound of interest, find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various sectors, including materials science and engineering .
Organic Semiconductors and Optoelectronics
Molecules containing the thiophene ring system contribute significantly to organic electronics. Researchers use them in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other optoelectronic devices. The compound’s electronic properties make it suitable for these applications .
Pharmacological Properties
Thiophene-based compounds often exhibit pharmacological activities. For instance:
Drug Development and Analog Design
Thiophene-based drugs have been successful in various therapeutic areas. Examples include:
Mechanism of Action
Target of Action
The compound “Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-” is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For example, they can inhibit the growth of bacteria and fungi, reduce inflammation, relieve pain, and protect neurons .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
properties
IUPAC Name |
2-bromo-1-(2,5-dimethylthiophen-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTVMNGHHHHLSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459842 | |
Record name | Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- | |
CAS RN |
122654-17-5 | |
Record name | Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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